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Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to

infection, remains a significant challenge in critical care medicine. The use of corticosteroids,

specifically hydrocortisone hemisuccinate, as an adjunctive therapy has been a subject of

intense research and debate for decades. This guide provides a comprehensive comparison of

the performance of hydrocortisone in improving survival rates in sepsis and septic shock,

supported by data from pivotal clinical trials and an examination of its mechanism of action.

Comparative Analysis of Key Clinical Trials
The efficacy of hydrocortisone in septic shock has been evaluated in several large-scale,

randomized controlled trials. The following tables summarize the key findings from four of the

most influential studies: Annane et al. (2002), CORTICUS (2008), ADRENAL (2018), and

APROCCHSS (2018).
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Trial N
Interventio

n
Control

Primary

Outcome

28-Day

Mortality

90-Day

Mortality

Annane et

al. (2002)

[1][2]

300

Hydrocortis

one (50mg

IV q6h) +

Fludrocorti

sone (50µg

PO daily)

for 7 days

Placebo

28-day

mortality in

corticotropi

n non-

responders

53% vs.

63% in

non-

responders

(p=0.02)

Not

Reported

CORTICU

S (2008)[1]

[3][4][5][6]

499

Hydrocortis

one (50mg

IV q6h) for

5 days,

then

tapered

Placebo

28-day

mortality in

corticotropi

n non-

responders

39.2% vs.

36.1% in

non-

responders

(p=0.69)

Not

Reported

ADRENAL

(2018)[1]

[7][8][9][10]

3800

Hydrocortis

one

(200mg/da

y

continuous

IV infusion)

for up to 7

days

Placebo
90-day

mortality

27.9% vs.

28.8%

(p=0.50)

27.9% vs.

28.8%

(p=0.50)

APROCCH

SS (2018)

[11][12][13]

1241

Hydrocortis

one (50mg

IV q6h) +

Fludrocorti

sone (50µg

PO daily)

for 7 days

Placebo
90-day

mortality

Not the

primary

outcome

43.0% vs.

49.1%

(p=0.03)
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Trial Shock Reversal
ICU Length of

Stay

Hospital Length

of Stay
Adverse Events

Annane et al.

(2002)[2]

Faster in the

corticosteroid

group (p=0.001)

Not significantly

different

Not significantly

different

No significant

difference

CORTICUS

(2008)[3][4][5]

Faster in the

hydrocortisone

group

Not significantly

different

Not significantly

different

Higher incidence

of superinfection

and new

sepsis/septic

shock

ADRENAL

(2018)[7][8][10]

Faster in the

hydrocortisone

group (p<0.001)

Shorter in the

hydrocortisone

group

Not significantly

different

Hyperglycemia

more common in

the

hydrocortisone

group

APROCCHSS

(2018)[11]

More

vasopressor-free

days in the

hydrocortisone

group (p<0.001)

Not significantly

different

Not significantly

different

Hyperglycemia

more common in

the

hydrocortisone

group

Experimental Protocols of Key Trials
A detailed understanding of the methodologies employed in these trials is crucial for

interpreting their outcomes.

Annane et al. (2002)
Design: Placebo-controlled, randomized, double-blind, parallel-group trial conducted in 19

French intensive care units (ICUs).[2]

Patient Population: Adult patients with septic shock. A short corticotropin stimulation test was

performed on all patients to assess adrenal function.[2]
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Intervention: Intravenous hydrocortisone (50 mg every 6 hours) and oral fludrocortisone (50

µg once daily) for 7 days.[2]

Primary Outcome: 28-day survival in patients who were non-responders to the corticotropin

test.[2]

CORTICUS (2008)
Design: Multicenter, randomized, double-blind, placebo-controlled trial.[3][5]

Patient Population: Adult patients with septic shock. A corticotropin test was performed on all

patients.[3][6]

Intervention: Intravenous hydrocortisone (50 mg every 6 hours) for 5 days, followed by a

tapering period.[3][5]

Primary Outcome: 28-day mortality in patients who did not have a response to the

corticotropin test.[3]

ADRENAL (2018)
Design: International, multicenter, pragmatic, double-blind, parallel-group, randomized,

controlled trial.[8][10][14]

Patient Population: Adult patients with septic shock undergoing mechanical ventilation.[7][8]

Intervention: Continuous intravenous infusion of hydrocortisone (200 mg per day) for a

maximum of 7 days.[7][14]

Primary Outcome: All-cause mortality at 90 days.[7][14]

APROCCHSS (2018)
Design: Multicenter, double-blind, randomized 2x2 factorial trial, which was later modified to

a two-group parallel design after the withdrawal of one of the investigational drugs

(drotrecogin alfa).[11][12]

Patient Population: Adult patients with septic shock.[11]
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Intervention: Intravenous hydrocortisone (50 mg every 6 hours) plus oral fludrocortisone (50

µg once daily) for 7 days.[11]

Primary Outcome: All-cause mortality at 90 days.[11]

Mechanism of Action: Signaling Pathways
Hydrocortisone exerts its effects in sepsis primarily through its anti-inflammatory properties by

modulating the glucocorticoid receptor (GR) signaling pathway. A key target of this pathway is

the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory

response.
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Caption: Hydrocortisone's anti-inflammatory mechanism in sepsis via NF-κB inhibition.
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In sepsis, pathogens and their products activate immune cells, leading to the activation of NF-

κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-

inflammatory cytokines like TNF-α, IL-1, and IL-6, driving systemic inflammation and organ

dysfunction.[15][16] Hydrocortisone diffuses into the cell and binds to the glucocorticoid

receptor.[16][17] This complex then upregulates the synthesis of IκBα, an inhibitor of NF-κB.

IκBα binds to NF-κB, sequestering it in the cytoplasm and preventing its nuclear translocation,

thereby inhibiting the inflammatory cascade.[16][18][19]

Standardized Experimental Workflow for Sepsis
Trials
The following diagram illustrates a generalized workflow for a clinical trial investigating a

therapeutic agent like hydrocortisone in septic shock.

Patient Screening Inclusion/Exclusion Criteria RandomizationEligible

Intervention Arm
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(Placebo)

Treatment Period Data Collection
(Vitals, Labs, Outcomes) Follow-up Period Primary Endpoint Analysis

(e.g., 90-day Mortality) Secondary Endpoint Analysis

Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled trial for sepsis treatment.

Conclusion
The evidence from major clinical trials on the use of hydrocortisone in sepsis and septic shock

presents a nuanced picture. While a definitive survival benefit across all patient populations

remains elusive, particularly in the large ADRENAL trial, the APROCCHSS trial suggests a

potential mortality reduction with the combination of hydrocortisone and fludrocortisone.

Consistently, these trials demonstrate that hydrocortisone therapy is associated with a faster

resolution of shock and a reduction in the duration of vasopressor support.

The decision to use hydrocortisone in septic shock should be made on a case-by-case basis,

considering the individual patient's clinical status and the potential benefits of hemodynamic
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stabilization against the risks of adverse effects such as hyperglycemia and potential

superinfections. Further research is warranted to identify specific patient subgroups who are

most likely to benefit from corticosteroid therapy and to optimize dosing and administration

strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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